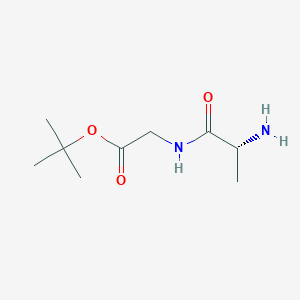

tert-Butyl D-alanylglycinate

Description

tert-Butyl D-alanylglycinate is a synthetic dipeptide derivative featuring a tert-butyl ester group. This compound is widely utilized in peptide synthesis as a protecting group for carboxylic acids, offering enhanced stability against nucleophilic and acidic conditions due to the steric bulk of the tert-butyl moiety . Its structure consists of D-alanine linked to glycine via a peptide bond, with the terminal carboxyl group of glycine esterified to the tert-butyl group. This configuration is critical in medicinal chemistry and drug development, where it aids in the controlled assembly of peptide chains while minimizing side reactions.

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tert-butyl 2-[[(2R)-2-aminopropanoyl]amino]acetate |

InChI |

InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 |

InChI Key |

AZOCHZKMTMUKNE-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)OC(C)(C)C)N |

Canonical SMILES |

CC(C(=O)NCC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl D-alanylglycinate typically involves the following steps:

Protection of the Amino Group: The amino group of glycine is protected using a tert-butyl group. This is usually achieved by reacting glycine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Coupling Reaction: The protected glycine is then coupled with D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: tert-Butyl D-alanylglycinate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce amines.

Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Substitution: Alkylated or acylated derivatives.

Oxidation: Oxides or hydroxylated products.

Reduction: Amines or alcohols.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl D-alanylglycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the preparation of peptides and other bioactive compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which tert-Butyl D-alanylglycinate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl D-alanylglycinate belongs to a class of tert-butyl-protected amino acid derivatives. Below is a detailed comparison with structurally and functionally analogous compounds, leveraging available research data.

Structural and Functional Analogues

Compound A : tert-Butyl tert-butyldimethylsilylglyoxylate

- Structure : Contains a tert-butyl ester and a tert-butyldimethylsilyl (TBS) group attached to a glyoxylate backbone (vs. the alanylglycine dipeptide in the target compound) .

- Synthesis : Prepared via silylation and esterification, emphasizing its role as a conjunctive reagent in cross-coupling reactions .

- Applications : Primarily used in organic synthesis for C–C bond formation, contrasting with this compound’s focus on peptide protection.

Compound B : tert-Butyl glycinate

- Structure : A simpler analogue lacking the D-alanine residue, featuring only glycine esterified to a tert-butyl group.

- Stability : Less steric hindrance compared to this compound, making it more susceptible to hydrolysis under mildly acidic conditions.

Physicochemical Properties

Reactivity and Stability

- Acid Sensitivity : this compound is stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). In contrast, tert-butyl tert-butyldimethylsilylglyoxylate requires fluoride ions (e.g., TBAF) for desilylation, showcasing orthogonal protection strategies .

- Thermal Stability : The TBS group in Compound A enhances thermal stability, whereas the peptide backbone of this compound may degrade at high temperatures.

Q & A

Q. What purification challenges arise from the hydrophobicity of tert-Butyl D-alanylglycinate, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.